REACTION_CXSMILES
|
[C:1]([O:9]CC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[CH2:12]([CH2:14][NH2:15])[OH:13]>>[OH:13][CH2:12][CH2:14][NH:15][C:1]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)=[O:9]
|
Name
|
|
Quantity
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49.2 g
|
Type
|
reactant
|
Smiles
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C(C1=CN=CC=C1)(=O)OCC
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Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
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Type
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CUSTOM
|
Details
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the resulting viscous cream oil was stirred with ether for 48 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The excess ethanolamine was removed under reduced pressure
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Type
|
CUSTOM
|
Details
|
The resulting white solid was removed by filtration
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
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Smiles
|
OCCNC(=O)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 g | |
YIELD: PERCENTYIELD | 85.1% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |